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Compound Name: Methyl streptonigrin

Cat. No.: B1676485 Get Quote

For researchers, scientists, and drug development professionals, the quest for anti-cancer

agents with high efficacy and low toxicity is paramount. Streptonigrin, a potent antitumor

antibiotic, has long been recognized for its therapeutic potential but has been hampered by

significant host toxicity. This has led to the exploration of its derivatives, among which Methyl
streptonigrin has emerged as a promising candidate with a potentially improved therapeutic

index.

This guide provides a comparative evaluation of Methyl streptonigrin and its parent

compound, streptonigrin, focusing on their therapeutic indices. We present available

experimental data, detail relevant experimental protocols, and visualize key biological

pathways to offer a comprehensive resource for the scientific community.

Executive Summary
Streptonigrin, isolated from Streptomyces flocculus, exhibits broad-spectrum antitumor activity.

However, its clinical application has been limited due to severe side effects, including bone

marrow depression.[1] Methyl streptonigrin, the methyl ester derivative of streptonigrin, has

been developed to mitigate this toxicity. While it is considered weakly active on its own, it is

believed to act as a prodrug, undergoing in vivo hydrolysis to the active streptonigrin.[1] The

primary advantage of Methyl streptonigrin lies in its reduced toxicity compared to the parent

compound, potentially allowing for the administration of therapeutically effective doses with a

greater margin of safety.
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Quantitative Data Comparison
Direct, side-by-side preclinical data comparing the therapeutic indices of streptonigrin and

Methyl streptonigrin is limited in the public domain. However, based on available information,

a qualitative and partially quantitative comparison can be made.

Parameter Streptonigrin
Methyl
Streptonigrin

Reference

In Vitro Cytotoxicity

(ID50)

Highly potent, with

ID50 values in the

nanomolar range

against various cancer

cell lines. For

example, 0.0025

µg/mL against murine

lymphoblastoma

L5178Y cells.

Generally considered

less potent in vitro, as

it requires hydrolysis

to the active form.

Specific IC50 values

are not readily

available in

comparative studies.

[1]

In Vivo Antitumor

Efficacy

Demonstrates

significant antitumor

activity in various

animal models.

Retains antitumor

effectiveness, likely

due to conversion to

streptonigrin in vivo.

[1]

In Vivo Toxicity (LD50)

High toxicity observed

in preclinical and

clinical studies.

Found to be less toxic

than streptonigrin.

Specific LD50 values

from direct

comparative studies

are not readily

available.

[1]

Therapeutic Index
Narrow, limited by its

high toxicity.

Potentially wider than

streptonigrin due to its

lower toxicity profile.

Inferred from available

data

Mechanism of Action
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The primary mechanism of action for streptonigrin involves the induction of DNA damage. This

is achieved through a multi-faceted process:

DNA Intercalation and Topoisomerase II Inhibition: Streptonigrin intercalates into DNA and

inhibits topoisomerase II, leading to DNA strand breaks.

Reductive Activation and Reactive Oxygen Species (ROS) Generation: In the presence of

reducing agents like NADH, the quinone moiety of streptonigrin is reduced to a semiquinone

radical. This radical can then react with molecular oxygen to produce superoxide radicals

and other ROS, which cause oxidative damage to DNA and other cellular components.

Wnt/β-catenin Signaling Pathway Inhibition: Streptonigrin has been shown to inhibit the Wnt/

β-catenin signaling pathway, which is often dysregulated in cancer. It is believed to interfere

with the formation of the β-catenin/Tcf complex, a key transcriptional activator in this

pathway.[1]

Methyl streptonigrin is thought to exert its antitumor effects by being metabolized into

streptonigrin, and therefore shares the same fundamental mechanisms of action.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the complex biological processes involved, the following diagrams have

been generated using the DOT language.
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Caption: Mechanism of action of Streptonigrin and its prodrug, Methyl streptonigrin.
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Caption: Inhibition of the Wnt/β-catenin signaling pathway by Streptonigrin.
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Caption: General workflow for an in vitro cytotoxicity assay.
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Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) of a compound against cancer cell lines.

1. Cell Seeding:

Cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media.
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000
cells per well.
Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

Stock solutions of streptonigrin and Methyl streptonigrin are prepared in a suitable solvent
(e.g., DMSO).
Serial dilutions of the compounds are made in culture medium to achieve a range of final
concentrations.
The medium in the cell plates is replaced with medium containing the test compounds.
Control wells receive medium with the vehicle (DMSO) only.
Plates are incubated for a further 48-72 hours.

3. MTT Assay:

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution is added to each well.
The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to
purple formazan crystals.
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the
formazan crystals.

4. Data Analysis:

The absorbance of each well is measured using a microplate reader at a wavelength of 570
nm.
Cell viability is calculated as a percentage of the control.
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IC50 values are determined by plotting cell viability against the logarithm of the compound
concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy and Toxicity Study (Mouse
Xenograft Model)
This protocol describes a general approach to evaluate the in vivo efficacy and toxicity of

anticancer compounds.

1. Animal Model:

Immunocompromised mice (e.g., nude or SCID mice) are used.
Human cancer cells are implanted subcutaneously into the flanks of the mice.
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Compound Administration:

Mice are randomly assigned to treatment and control groups.
Streptonigrin and Methyl streptonigrin are formulated in a suitable vehicle for
administration (e.g., intraperitoneal injection or oral gavage).
Compounds are administered at various dose levels and schedules (e.g., daily for 14 days).
The control group receives the vehicle only.

3. Efficacy Assessment:

Tumor volume is measured regularly (e.g., twice a week) using calipers.
At the end of the study, tumors are excised and weighed.
Tumor growth inhibition is calculated for each treatment group compared to the control
group.

4. Toxicity Assessment:

Animal body weight is monitored throughout the study as an indicator of general health.
At the end of the study, blood samples may be collected for hematological and biochemical
analysis.
Major organs can be harvested for histopathological examination to assess for any
treatment-related toxicities.
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The maximum tolerated dose (MTD) and LD50 (lethal dose for 50% of the animals) can be
determined from dose-ranging studies.

Conclusion
The available evidence strongly suggests that Methyl streptonigrin possesses a more

favorable therapeutic index than its parent compound, streptonigrin. While retaining the potent

antitumor mechanisms of streptonigrin, its derivatization into a methyl ester appears to

significantly reduce its systemic toxicity. This characteristic makes Methyl streptonigrin a

more viable candidate for further preclinical and clinical development. However, to definitively

establish its improved therapeutic window, direct and comprehensive comparative studies

providing quantitative data on both efficacy (e.g., IC50 values across multiple cell lines) and

toxicity (e.g., LD50 and MTD in relevant animal models) are crucial. The experimental protocols

and pathway diagrams provided in this guide offer a framework for conducting such essential

research.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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